Lipophilicity (LogP) Differentiation: 3.07 Log Unit Increase Over Unsubstituted Pyridin-3-amine
5-(4-Fluorophenyl)pyridin-3-amine exhibits a calculated LogP of 3.05, as determined by ACD/Labs software . In contrast, the unsubstituted pyridin-3-amine has a calculated LogP of -0.02 under the same methodology . This represents a 3.07 log unit increase in lipophilicity, directly attributable to the 4-fluorophenyl substituent.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.05 |
| Comparator Or Baseline | Pyridin-3-amine, LogP = -0.02 |
| Quantified Difference | 3.07 log units |
| Conditions | Calculated using ACD/Labs software; values from Chemsrc and ChemSpider databases |
Why This Matters
A >3 log unit increase in LogP substantially alters the compound's permeability, distribution, and target engagement, making it a more suitable starting point for medicinal chemistry campaigns requiring enhanced membrane penetration or lipophilic binding pockets.
